Compound Description: This compound was synthesized using various reagents and conditions and characterized by spectroscopic techniques. Its structure was confirmed by X-ray crystal structure analysis, revealing a monoclinic crystal system and intermolecular hydrogen bonding.
Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with the target compound, 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The differences lie in the substituents at the 3 and 6 positions. Where the target compound has a butyl group and a (2-ethoxyphenoxy)methyl group, this compound has a methyl group and a 2-chlorophenyl group respectively.
6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid and its salts
Compound Description: This compound and its organic and inorganic salts were synthesized and characterized. The study investigated their properties and biological potential, focusing on the potential benefits of combining a thiazole fragment with a carboxyl group for pharmaceutical applications.
Relevance: Although structurally different in the ring system, this compound shares the common feature of incorporating a thiadiazole moiety with the target compound, 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The presence of thiadiazole is highlighted for its potential in influencing biological characteristics such as anti-inflammatory, antiviral, and antifungal activities.
Compound Description: This series of compounds, featuring a 4-methyl-1,2,3-thiadiazolyl group at the 3-position and various substituents at the 6-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core, was synthesized and tested for fungicidal activity. Some members of this series, particularly those with n-propyl and trichloromethyl substituents at the 6-position, displayed promising broad-spectrum fungicidal properties.
Relevance: This series of compounds shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with the target compound, 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The key difference lies in the substitution at the 3-position, where this series contains a 4-methyl-1,2,3-thiadiazolyl group instead of the butyl group found in the target compound.
Compound Description: This compound was identified as a potential fungicide candidate. Studies investigated its mode of action against Botrytis cinerea, a fungal pathogen. Results showed that YZK-C22 inhibited both mycelial growth and spore germination of the fungus, potentially by affecting metabolic pathways and inhibiting pyruvate kinase activity.
Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with the target compound, 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This highlights the potential for fungicidal activity within this class of compounds. While YZK-C22 has a trichloromethyl group at the 6-position and a 4-methyl-1,2,3-thiadiazolyl group at the 3-position, the target compound has a (2-ethoxyphenoxy)methyl group and a butyl group, respectively.
3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (1) and 6-(2-chloro-6-fluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (2)
Compound Description: These two compounds are 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives studied for their weak intermolecular interactions and potential as cyclooxygenase (COX) inhibitors. Compound 1 has an adamantanyl group at the 3-position, while compound 2 has a phenyl group at the same position. Both compounds showed selectivity towards COX-2 over COX-1.
Relevance: These compounds highlight the potential of 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, a category that includes the target compound 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, for biological activity, specifically as COX inhibitors.
Compound Description: This series of compounds represents a group of novel 3-methyl-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives synthesized and characterized for their potential biological activity.
Relevance: This series of compounds shares the core structure of 3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with the target compound 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The variation lies in the substituents at the 6-position, represented by 'R' in this series, which signifies the potential for diverse biological activities within this structural framework.
Compound Description: This specific triazolo-thiadiazole derivative was studied for its structural properties using X-ray crystallography. The compound exhibits a planar triazolo-thiadiazole system and displays interesting π-π interactions in its crystal structure.
Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, differing in the substituents at the 3- and 6-positions.
1,2,4-triazole, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives of benzotriazole
Compound Description: This study explored the synthesis of a diverse set of benzotriazole derivatives, including those incorporating 1,2,4-triazole, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine moieties. The work focused on building a library of compounds with potential biological activities, highlighting the versatility of these heterocyclic systems in medicinal chemistry.
Relevance: While the specific structures vary, the common thread lies in the utilization of 1,2,4-triazole and its fused derivatives, which are also present in the target compound 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The research on these benzotriazole derivatives provides insight into the diverse chemical modifications possible with these heterocycles and their potential for creating a wide array of biologically active compounds.
Compound Description: This compound's crystal structure was analyzed using X-ray crystallography. It crystallizes in the orthorhombic crystal system with the space group Pna21.
Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with the target compound 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. They differ in the substituents at the 3- and 6-positions, highlighting the variability possible within this class of compounds.
Compound Description: This compound's structure was determined using X-ray crystallography, revealing a planar condensed 1,2,4-triazolothiadiazole ring system and electron delocalization within the triazole ring.
Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The difference in substituents at the 3- and 6-positions demonstrates the structural diversity possible within this class of compounds.
Compound Description: This series of compounds, synthesized by combining theophylline and 4-amino-1,2,4-triazole-3-thiol derivatives, was investigated for its potential biological activity. Molecular docking studies suggested promising antifungal activity for some compounds within this series.
Relevance: These compounds, while incorporating a theophylline moiety, share the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The research emphasizes the potential of this heterocyclic system in medicinal chemistry, especially for developing antifungal agents.
Compound Description: This compound is a derivative of 5,7-diacyl-3-H(alkyl)-6-aryl-5H-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazine and was investigated for its analgesic effects and toxicity. Results showed that IFT_247 has a dose-dependent analgesic effect, lacks opioidergic mechanisms of action, and exhibits low toxicity, classifying it as a potentially safe analgesic.
Relevance: Although it differs in the specific arrangement of the heterocyclic rings, this compound highlights the potential of triazolothiadiazine derivatives, a class closely related to 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, for therapeutic applications, specifically in pain management.
Compound Description: This research focuses on synthesizing and evaluating a series of 3-{[(1H-indol-4-yl)oxy]methyl}-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives for their antioxidant properties. The inclusion of an indolyl moiety in these derivatives is a notable structural feature.
Relevance: This series shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core structure with the target compound, 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, emphasizing the versatility of this scaffold for exploring various biological activities by modifying the substituents.
Compound Description: The crystal structure of this compound, characterized by single-crystal X-ray diffraction, reveals a nearly planar conformation and intermolecular interactions like C—H⋯N hydrogen bonds and π–π contacts.
Relevance: This compound is structurally similar to 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, sharing the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core but differing in the specific substituents at the 3- and 6-positions.
Compound Description: This compound exhibits a planar central heterocyclic system, as indicated by its crystal structure. Bond lengths suggest electron delocalization within this system.
Relevance: This compound shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with the target compound 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The presence of different substituents at the 3- and 6-positions highlights the diversity possible within this chemical class.
Compound Description: This series of compounds was synthesized using microwave irradiation, demonstrating the efficiency of this method in accelerating the reaction rate and improving yields.
Relevance: These compounds share the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with the target compound 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, demonstrating the diversity possible by varying the substituents at the 3- and 6-positions.
Compound Description: These triazolo-thiadiazole derivatives were synthesized as part of a study focusing on developing potent anti-inflammatory agents with reduced ulcerogenicity. These compounds showed good anti-inflammatory activity compared to the standard drug naproxen, and exhibited reduced ulcerogenic potential and hepatotoxicity.
Relevance: Compounds 3b and 3c share the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The differences are in the substituents at the 3- and 6-positions, emphasizing the impact of these substituents on the biological activities of this class of compounds.
Compound Description: This complex consists of a cadmium(II) ion coordinated with two molecules of 6-methyl-3-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, two chloride ions, and two methanol molecules. The complex exhibits a distorted octahedral geometry around the cadmium ion and forms a supramolecular network through hydrogen bonds and π-π interactions.
Relevance: The complex incorporates the 6‐methyl‐3‐phenyl‐1,2,4‐triazolo[3,4‐b][1,3,4]thiadiazole ligand, which shares the core structure with 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, but with a methyl and a phenyl group at the 6- and 3-positions, respectively. This demonstrates the potential of this heterocyclic system to act as a ligand in metal complexes.
Compound Description: This compound was synthesized and characterized by various spectroscopic techniques and single-crystal X-ray diffraction. The crystal structure revealed a planar molecular conformation stabilized by intermolecular hydrogen bonds and weak intramolecular interactions.
Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with the target compound, 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, emphasizing the structural similarity and potential for diverse chemical modifications within this class of compounds.
Compound Description: This compound is a 1:1 co-crystal of 6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole and 4-bromobenzoic acid. The crystal structure reveals a planar triazolothiadiazole system and various intermolecular interactions, including hydrogen bonds and π-π stacking.
Relevance: The co-crystal incorporates 6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, which is structurally very similar to 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, with the main differences being the substituents at the 3- and 6-positions.
Compound Description: The crystal structure of this compound shows short intermolecular S⋯N contacts, indicating strong interactions, and π–π interactions between triazole rings.
Relevance: This compound shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with the target compound, 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, but has a methyl group at the 3-position and a trichloromethyl group at the 6-position.
Compound Description: The crystal structure of this compound was analyzed, revealing a slightly distorted thiadiazole ring and various intra- and intermolecular hydrogen-bonding interactions contributing to a one-dimensional zigzag chain structure.
Relevance: This compound is a triazolothiadiazine derivative, structurally similar to the target compound 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which belongs to the triazolothiadiazole class. This highlights the close structural relationship between triazolothiadiazines and triazolothiadiazoles.
Compound Description: This compound, characterized by its crystal structure, displays a delocalized thiazolothiadiazine ring system. Intermolecular π–π stacking interactions contribute to the stability of its crystal structure.
Relevance: Although the specific arrangement of the rings differs, this compound highlights the presence of a thiadiazole moiety, which is also present in 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This structural similarity suggests potential shared chemical properties and reactivity.
1,2,4-triazolo[3,4-b][1,2,4]-thiadiazolium salts and mesoionic compounds
Compound Description: This research details the synthesis of 1,2,4-triazolo[3,4-b][1,2,4]-thiadiazolium salts and mesoionic compounds, expanding the chemical space of triazolothiadiazole derivatives. []
Relevance: This study emphasizes the possibility of synthesizing cationic and mesoionic derivatives of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core, similar to the structure found in 3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It highlights the potential for diverse modifications and exploration of different electronic properties within this class of compounds. [24
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.